molecular formula C16H16N2O B5012259 4-(5-Methyl-2-phenyl-3,4-dihydropyrazol-3-yl)phenol

4-(5-Methyl-2-phenyl-3,4-dihydropyrazol-3-yl)phenol

Cat. No.: B5012259
M. Wt: 252.31 g/mol
InChI Key: KKGSUJWKGISZNR-UHFFFAOYSA-N
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Description

4-(5-Methyl-2-phenyl-3,4-dihydropyrazol-3-yl)phenol is a compound belonging to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Properties

IUPAC Name

4-(5-methyl-2-phenyl-3,4-dihydropyrazol-3-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O/c1-12-11-16(13-7-9-15(19)10-8-13)18(17-12)14-5-3-2-4-6-14/h2-10,16,19H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKGSUJWKGISZNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(C1)C2=CC=C(C=C2)O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Methyl-2-phenyl-3,4-dihydropyrazol-3-yl)phenol typically involves the condensation of 5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one with 4-hydroxybenzaldehyde in the presence of a base such as sodium hydroxide in an alcoholic medium . This reaction forms the desired pyrazole derivative through a series of steps including nucleophilic addition and cyclization.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(5-Methyl-2-phenyl-3,4-dihydropyrazol-3-yl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The pyrazole ring can be reduced under specific conditions.

    Substitution: Electrophilic substitution reactions can occur at the phenol group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Halogenating agents like bromine can be employed for electrophilic substitution.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Reduced pyrazole derivatives.

    Substitution: Halogenated phenol derivatives.

Scientific Research Applications

4-(5-Methyl-2-phenyl-3,4-dihydropyrazol-3-yl)phenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(5-Methyl-2-phenyl-3,4-dihydropyrazol-3-yl)phenol involves its interaction with specific molecular targets. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, while the pyrazole ring can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(5-Methyl-2-phenyl-3,4-dihydropyrazol-3-yl)phenol is unique due to the presence of both a phenol group and a pyrazole ring, which confer distinct chemical and biological properties

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